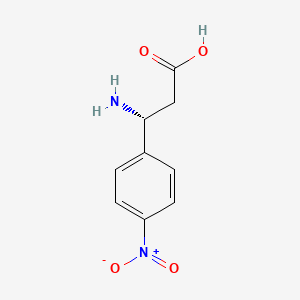

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

説明

Synthesis Analysis

The synthesis of closely related compounds involves resolving agents and cyclization reactions, providing high enantiomeric purity. For instance, Achmatowicz et al. (1997) discussed the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid, which, through cyclization and reduction steps, leads to derivatives with significant enantiomeric purity, demonstrating the compound's configurational stability and the feasibility of synthesizing specific enantiomers (Achmatowicz, Iwona, Szechner, & Maurin, 1997).

Molecular Structure Analysis

Pallavi and Tonannavar (2020) explored the molecular structure of a similar compound, 3-amino-3-(4-fluorophenyl)propionic acid, using DFT and zwitterion models. Their findings on the vibrational and electronic structure provide insights into the intramolecular hydrogen bonding and the stability of such compounds, which could extend to our compound of interest (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

Chemical reactions involving (3R)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives focus on their binding affinity and antagonist activities. Asada et al. (2010) synthesized and evaluated a series of analogs for their potential biological activities, showcasing the chemical versatility and reactivity of such compounds (Asada et al., 2010).

Physical Properties Analysis

The synthesis and characterization of derivatives, such as those discussed by Guo-qing (2013), highlight the methods for obtaining compounds with specific physical properties, such as solubility and crystallinity, which are crucial for further applications and studies (Yuan Guo-qing, 2013).

Chemical Properties Analysis

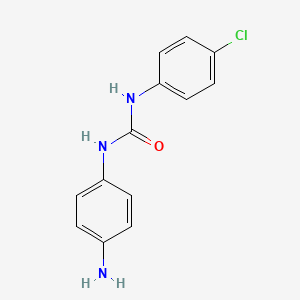

The chemical properties, including reactivity and stability, are pivotal for understanding the utility of this compound in synthesis and applications. Research by Thalluri et al. (2014) on related compounds employing Lossen rearrangement highlights innovative approaches to synthesizing ureas and hydroxamic acids from carboxylic acids, underscoring the compound's chemical flexibility and potential for generating novel derivatives (Thalluri, Manne, Dev, & Mandal, 2014).

科学的研究の応用

Synthesis and Chemical Applications

- Antioxidant, Anti-inflammatory, and Antiulcer Activity : Novel compounds including (3R)-3-amino-3-(4-nitrophenyl)propanoic acid analogs have demonstrated significant in vitro antioxidant, anti-inflammatory, and antiulcer activities, showing potential for therapeutic use (Subudhi & Sahoo, 2011).

- Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate : A short and effective synthesis route for ethyl 3‐(3‐aminophenyl)propanoate has been established, involving a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde with Meldrum's acid, followed by the reduction of the intermediate 3‐(3‐nitrophenyl)propanoic acid (Nagel et al., 2011).

Biological Applications

- Optical Resolution and Preparation of Amino Acids : The compound has been used in the optical resolution and preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, highlighting its significance in the field of chiral chemistry and pharmaceuticals (Shiraiwa et al., 2003).

- Fluorescence Derivatisation in Biological Assays : 3-(Naphthalen-1-ylamino)propanoic acid, a derivative, was used to evaluate its applicability as a fluorescent derivatising reagent for amino acids, showing strong fluorescence and potential for use in biological assays (Frade et al., 2007).

Spectroscopic and Structural Analysis

- Spectroscopic Profiling and Molecular Docking Analysis : The compound was characterized using various spectroscopic methods, and molecular docking investigations revealed its interaction with different proteins, indicating potential biological relevance and applications in molecular biology (Abraham et al., 2018).

Synthesis and Material Science Applications

- Synthesis of Novel Compounds and Structural Analysis : The compound has been utilized in the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one, showcasing its versatility in the field of chemical synthesis and materials science (Rahman et al., 2005).

作用機序

Target of Action

Similar compounds such as p-nitrophenyl phosphate are known to interact with enzymes like alkaline phosphatase .

Mode of Action

For instance, p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, resulting in the release of p-nitrophenol .

Biochemical Pathways

P-nitrophenyl compounds are often used as substrates in enzymatic reactions, suggesting that this compound may participate in similar biochemical pathways .

特性

IUPAC Name |

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362530 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501120-99-6 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)